molecular formula C6H4Cl2N2O2 B6280281 4-amino-3,5-dichloropyridine-2-carboxylic acid CAS No. 17122-17-7

4-amino-3,5-dichloropyridine-2-carboxylic acid

Cat. No. B6280281
CAS RN: 17122-17-7
M. Wt: 207
InChI Key:
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Description

“4-amino-3,5-dichloropyridine-2-carboxylic acid”, also known as Aminopyralid, is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, triclopyr, and several less common herbicides .


Molecular Structure Analysis

The molecular formula of “4-amino-3,5-dichloropyridine-2-carboxylic acid” is C6H4Cl2N2O2 . The molecular weight is 207.01 .


Physical And Chemical Properties Analysis

“4-amino-3,5-dichloropyridine-2-carboxylic acid” appears as an off-white powder . It has a density of 1.72 (20°C, relative to water at 4°C) . It is highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Mechanism of Action

As a herbicide, “4-amino-3,5-dichloropyridine-2-carboxylic acid” works by controlling broadleaf weeds, especially thistles and clovers . It is part of the picolinic acid family of herbicides, which also includes clopyralid, picloram, triclopyr, and several less common herbicides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3,5-dichloropyridine-2-carboxylic acid involves the conversion of 2,6-dichloropyridine-3-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "2,6-dichloropyridine-3-carboxylic acid", "Ammonia", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Sodium hydride", "Chlorine gas", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropyridine-3-carboxylic acid to 2,6-dichloropyridine-3-carboxamide using ammonia and sodium hydroxide", "Step 2: Oxidation of 2,6-dichloropyridine-3-carboxamide to 2,6-dichloropyridine-3-carboxylic acid using hydrogen peroxide and hydrochloric acid", "Step 3: Diazotization of 2,6-dichloropyridine-3-carboxylic acid using sodium nitrite and hydrochloric acid to form 2,6-dichloropyridine-3-carboxylic acid diazonium salt", "Step 4: Reaction of 2,6-dichloropyridine-3-carboxylic acid diazonium salt with sodium azide to form 2-azido-6-chloropyridine-3-carboxylic acid", "Step 5: Reduction of 2-azido-6-chloropyridine-3-carboxylic acid using sodium hydride to form 4-amino-6-chloropyridine-3-carboxylic acid", "Step 6: Chlorination of 4-amino-6-chloropyridine-3-carboxylic acid using chlorine gas to form 4-amino-3,5-dichloropyridine-2-carboxylic acid", "Step 7: Neutralization of the reaction mixture using sodium bicarbonate and isolation of the target compound using ethanol and water" ] }

CAS RN

17122-17-7

Product Name

4-amino-3,5-dichloropyridine-2-carboxylic acid

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207

Purity

92

Origin of Product

United States

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